4-Phenylpiperidinhydrochlorid

Übersicht

Beschreibung

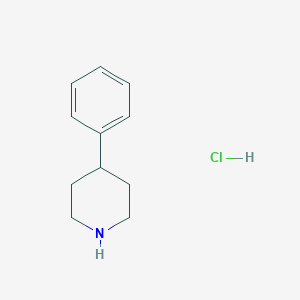

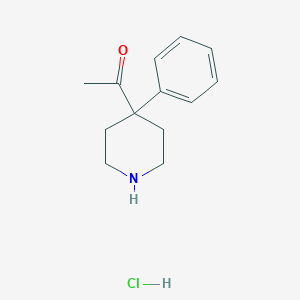

4-Phenylpiperidine hydrochloride (4-PPH) is an organic compound that belongs to the class of piperidine compounds. It is a white crystalline solid with a melting point of 134-136°C and a molecular weight of 239.74 g/mol. 4-PPH is an important synthetic intermediate used in the production of various pharmaceuticals and other compounds. It is also used in the synthesis of other piperidine compounds, such as 4-methylpiperidine and 4-methoxy-piperidine. 4-PPH has a variety of applications in the fields of medicine, chemistry, and biotechnology.

Wissenschaftliche Forschungsanwendungen

Synthese von pharmakologischen Wirkstoffen

4-Phenylpiperidinhydrochlorid: ist ein wichtiger Zwischenprodukt bei der Synthese verschiedener pharmakologischer Wirkstoffe. Seine Struktur ist entscheidend für die Herstellung von Verbindungen, die eine breite Palette biologischer Aktivitäten aufweisen. Der Piperidinrest ist ein häufiges Merkmal vieler Arzneimittel, und Modifikationen am Piperidinring können zu neuen Medikamenten mit potenziellen therapeutischen Anwendungen führen .

Entwicklung von Neurotransmitter-Transporteinhibitoren

Diese Verbindung dient als Reaktant bei der Synthese von Neurotransmitter-Transporteinhibitoren. Diese Inhibitoren können mit Dopamin-Rezeptorstellen interagieren, die für die Behandlung von Erkrankungen wie Depression, Schizophrenie und Parkinson-Krankheit von entscheidender Bedeutung sind. Durch die Hemmung der Wiederaufnahme von Neurotransmittern können diese Verbindungen die synaptische Neurotransmission verstärken .

Herstellung von CCR5-Antagonisten

Forscher verwenden This compound, um CCR5-Antagonisten zu entwickeln. Diese Antagonisten sind im Zusammenhang mit der HIV-1-Hemmung wichtig, da CCR5 ein Korezeptor ist, der vom Virus verwendet wird, um in Wirtszellen einzudringen und diese zu infizieren. Die Blockierung dieses Weges ist eine vielversprechende Strategie zur Vorbeugung einer HIV-Infektion .

Organische Synthese und Katalyse

In der organischen Chemie wird This compound als Rohstoff und Zwischenprodukt für verschiedene Syntheserouten verwendet. Es spielt eine Rolle bei der Katalyse und ist an Reaktionen wie Hydrierung, Cyclisierung und Aminierung beteiligt. Diese Prozesse sind grundlegend für die Konstruktion komplexer organischer Moleküle .

Pflanzenschutzmittelforschung

Die Verbindung wird auch bei der Entwicklung von Pflanzenschutzmitteln eingesetzt. Seine Derivate können so konzipiert werden, dass sie mit bestimmten biologischen Zielstrukturen in Schädlingen interagieren, was zur Entwicklung neuer Pestizide und Herbizide führt, die effektiver und möglicherweise weniger schädlich für die Umwelt sind .

Farbstoff- und Pigmentproduktion

Im Bereich der Farbstoffe wird This compound zur Synthese von Verbindungen verwendet, die zur Entwicklung neuer Farben und Pigmente beitragen. Diese Anwendungen sind in Branchen von Textilien bis hin zum Druck von Bedeutung, wo die Nachfrage nach neuartigen und stabilen Pigmenten ständig wächst .

Wirkmechanismus

Target of Action

4-Phenylpiperidine hydrochloride is a chemical compound that is closely related to the opioid analgesic meperidine . Its primary targets are the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .

Mode of Action

As an opioid agonist, 4-Phenylpiperidine hydrochloride binds to the μ-opioid receptors, leading to their activation . This interaction inhibits ascending pain pathways, altering the perception of pain and resulting in central nervous system depression . The onset of action is slightly more rapid than with morphine, and the duration of action is slightly shorter .

Biochemical Pathways

The activation of μ-opioid receptors by 4-Phenylpiperidine hydrochloride affects several biochemical pathways. It can lead to less smooth muscle spasm, constipation, and depression of the cough reflex than equivalent doses of morphine . The exact downstream effects of these pathways are complex and can vary depending on the specific context and individual.

Pharmacokinetics

It is known that the compound has a rapid onset of action and a slightly shorter duration of action compared to morphine

Result of Action

The primary result of 4-Phenylpiperidine hydrochloride’s action is the relief of moderate to severe acute pain . It also has the unique ability to interrupt postoperative shivering and shaking chills induced by amphotericin B . It has been used for intravenous regional anesthesia, peripheral nerve blocks, and intraarticular, epidural, and spinal analgesia .

Safety and Hazards

Zukünftige Richtungen

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Biochemische Analyse

Cellular Effects

It is known that the compound is the base structure for a variety of opioids , which suggests that it may have similar effects on cells, such as influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

As a base structure for various opioids , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJLQCUYUTZIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20145467 | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10272-49-8 | |

| Record name | 4-Phenylpiperidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20145467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q & A

Q1: What is the structural significance of the phenyl ring in 4-Phenylpiperidine derivatives for their analgesic activity?

A: While the provided abstracts don't delve into the specific mechanism of analgesic action, they highlight the structural analysis of these compounds. [, ] The crystal structure analysis of Pethidine hydrochloride, a 4-Phenylpiperidine derivative, reveals that the phenyl ring adopts an equatorial position relative to the piperidine ring. [] This spatial arrangement could be crucial for interaction with biological targets, potentially influencing the analgesic properties of these compounds. Further research is needed to elucidate the specific structure-activity relationships.

Q2: Can you provide examples of analytical techniques used to characterize 4-Phenylpiperidine derivatives?

A: The research papers primarily employ X-ray crystallography to determine the three-dimensional structures of these compounds. [, ] This technique provides valuable insights into bond lengths, bond angles, and overall conformation. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H NMR and 13C NMR, are mentioned as tools for structural analysis and evaluation of synthesized derivatives. []

Q3: The abstract of one paper mentions "competition for adsorption to glass." [] What does this imply about the analysis of these compounds?

A3: This technique likely refers to a method for quantifying the compound in biological fluids. By measuring the competition between the target compound ((+)-(3R), (4S)-3-[(4methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine hydrochloride (FG 4963)) and a known standard for binding to glass surfaces, researchers can indirectly determine the concentration of the compound. This method highlights the need for sensitive analytical techniques to study these compounds in biological systems.

Q4: What can be inferred about the potential for different isomers of 4-Phenylpiperidine derivatives to exhibit varied pharmacological effects?

A: One study mentions that the structural determination of 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride is part of a broader investigation into several isomers of synthetic 4-phenylpiperidine derivatives used clinically as analgesics. [] This suggests that subtle differences in the spatial arrangement of atoms within these isomers could lead to significant variations in their binding affinities, target interactions, and ultimately, their analgesic effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[p-(dimethylamino)phenyl]fulvene](/img/structure/B80432.png)

![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)

![6-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B80443.png)

![Thulium chloride heptahydrate [MI]](/img/structure/B80450.png)